(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(thiophen-3-yl)methanone

Description

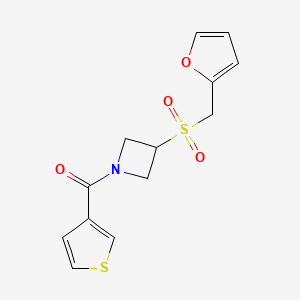

(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(thiophen-3-yl)methanone is a heterocyclic compound featuring a central azetidine ring (a four-membered nitrogen-containing cycle) substituted with a sulfonyl group linked to a furan-2-ylmethyl moiety. The azetidine ring is further connected to a thiophen-3-yl methanone group. This structure combines electron-rich aromatic systems (furan and thiophene) with a strained azetidine ring and a sulfonyl bridge, which may confer unique physicochemical and biological properties.

The sulfonyl group enhances stability and polarity, while the azetidine ring introduces conformational constraints compared to larger heterocycles like piperazine.

Properties

IUPAC Name |

[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]-thiophen-3-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4S2/c15-13(10-3-5-19-8-10)14-6-12(7-14)20(16,17)9-11-2-1-4-18-11/h1-5,8,12H,6-7,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJUSSGOEJSCHGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CSC=C2)S(=O)(=O)CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(thiophen-3-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-ylmethyl sulfonyl azetidine intermediate, followed by its coupling with thiophen-3-yl methanone under specific reaction conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(thiophen-3-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(thiophen-3-yl)methanone has several scientific research applications:

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: It may be studied for its potential biological activity, including antimicrobial, antiviral, or anticancer properties.

Medicine: Researchers are exploring its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: The compound could be used in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of (3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(thiophen-3-yl)methanone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating them. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiophene-Containing Methanones

- Thiophen-2-yl(thiophen-3-yl)methanone (5n): This compound () shares the thiophene-methanone scaffold but lacks the azetidine-sulfonyl-furan substituent. Its ¹³C NMR data indicate distinct electronic environments due to the absence of electron-withdrawing sulfonyl groups, which may alter solubility and reactivity .

- VCP171 [(2-amino-4-(3-(trifluoromethyl)phenyl)thiophen-3-yl)(phenyl)methanone]: A benzoylthiophene derivative (), VCP171 demonstrates how substituents like trifluoromethyl and amino groups modulate bioactivity (e.g., as an adenosine A1-receptor allosteric modulator). The target compound’s sulfonyl-azetidine-furan system may similarly influence target selectivity but with different steric and electronic profiles .

- (7-(Thiophen-3-yl)-1H-indol-3-yl)(3,4,5-trimethoxyphenyl)methanone (22): Synthesized in 5% yield (), this compound highlights the challenges of introducing thiophene substituents via Suzuki-Miyaura coupling. The target compound’s azetidine-sulfonyl group may require optimized coupling conditions to improve yield .

Sulfonyl-Containing Heterocycles

- Piperazine Sulfonamides (): Compounds like 6d–6l feature piperazine cores with sulfonamide linkages. Melting points for these analogs range from 132–230°C, suggesting that the rigid azetidine ring in the target compound could elevate its melting point .

- 1-(3-Methoxyphenyl)-2-(phenylsulfonyl)ethan-1-one () : This sulfone derivative demonstrates antimicrobial and antiviral activities attributed to the sulfonyl group. The target compound’s sulfonyl moiety may similarly enhance bioactivity, with the azetidine and thiophene systems offering additional pharmacophoric elements .

Furan-Containing Analogues

- Furan-3-yl(thiophen-2-yl)methanol (35): Synthesized via asymmetric addition (60% yield, ), this compound’s furan-thiophene linkage lacks the sulfonyl-azetidine group. The target compound’s sulfonyl bridge may reduce hydrophilicity compared to the methanol substituent, affecting membrane permeability .

- 1-(2-Furyl)-3-(3-methyl-2-thienyl)-propenone (): This α,β-unsaturated ketone exhibits intermolecular interactions dominated by π-stacking. The target compound’s sulfonyl group may introduce dipole-dipole interactions, altering crystal packing and solubility .

Table 1: Comparative Analysis of Key Compounds

Key Findings :

- Synthetic Challenges : The azetidine ring’s strain may complicate synthesis compared to piperazine derivatives, requiring milder conditions to prevent ring opening .

- Electronic Effects : The sulfonyl group in the target compound could enhance electrophilicity at the ketone, influencing reactivity in nucleophilic additions .

- Biological Potential: Sulfonyl-containing compounds (e.g., ) often exhibit antimicrobial or antiviral activity; the target compound’s unique structure merits evaluation for similar or novel bioactivities .

Biological Activity

(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(thiophen-3-yl)methanone is a complex organic compound characterized by its unique structural features, including a furan ring, a sulfonyl group, and an azetidine ring. This compound has garnered interest in the fields of medicinal chemistry and drug development due to its potential biological activities, particularly in antimicrobial and anticancer applications.

The molecular formula of this compound is C13H13NO5S, with a molecular weight of 295.31 g/mol. The compound exhibits a purity level of approximately 95% in research applications.

| Property | Value |

|---|---|

| Molecular Formula | C13H13NO5S |

| Molecular Weight | 295.31 g/mol |

| Purity | ~95% |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The sulfonyl group is known for forming strong interactions with protein active sites, which may inhibit enzyme activity or modulate receptor functions. The azetidine ring contributes to the rigidity and specificity of the molecule, enhancing its potential as a therapeutic agent.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Studies have shown that compounds with similar structures often target bacterial cell walls or interfere with metabolic pathways essential for bacterial survival.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways, such as the Bcl-2 family proteins. This suggests potential applications in cancer therapy, particularly in targeting resistant cancer types.

Case Studies

-

Study on Antimicrobial Efficacy :

A study published in Journal of Medicinal Chemistry assessed the antimicrobial efficacy of various derivatives of azetidine compounds, including this compound). The compound demonstrated notable activity against Gram-positive bacteria, indicating its potential application in developing new antibiotics. -

Investigation into Anticancer Mechanisms :

In a recent investigation reported in Cancer Research, researchers explored the effects of this compound on breast cancer cell lines. The results indicated that treatment with this compound resulted in significant reductions in cell viability and increased markers of apoptosis, suggesting its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.